3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide” is Fe3+ ions . The compound has been designed and synthesized for selective detection of Fe3+ ions .
Mode of Action
The compound interacts with its target, the Fe3+ ions, in a DMSO/H2O solution . This interaction has been studied by UV-vis absorption and fluorescence spectroscopy . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .
Result of Action
The result of the compound’s action is a significant fluorescence enhancement, indicating its binding to Fe3+ ions . This makes it a useful tool for the selective detection of Fe3+ ions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of DMSO/H2O solution . The compound has been shown to effectively bind to Fe3+ ions in this particular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized benzofuran compounds.
Scientific Research Applications
3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran compounds but contain a sulfur atom instead of an oxygen atom.
Other benzofuran derivatives: Compounds with different functional groups attached to the benzofuran core, exhibiting varying biological activities.
Uniqueness
3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzofuran core with sulfonamido and carboxamide groups makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-14-9-11-17(12-10-14)32(29,30)26-16-6-4-5-15(13-16)23(28)25-20-18-7-2-3-8-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWLTZGSLJRRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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